molecular formula C18H12FIN2O2 B5595112 3-fluoro-N'-{[5-(4-iodophenyl)-2-furyl]methylene}benzohydrazide

3-fluoro-N'-{[5-(4-iodophenyl)-2-furyl]methylene}benzohydrazide

Cat. No. B5595112
M. Wt: 434.2 g/mol
InChI Key: KZQJJLYOWOCQBX-SRZZPIQSSA-N
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Description

Synthesis Analysis

The synthesis of benzohydrazide derivatives typically involves reactions under refluxing conditions, with ethanol being a common solvent. One method involves the reaction of specific precursors in the presence of refluxing ethanol, leading to the formation of a target benzohydrazide compound, which can then be characterized by NMR spectroscopy and single-crystal X-ray structure study to confirm its formation (Asegbeloyin et al., 2014). Other synthesis methods may involve microwave-aided reactions for efficiency (Santosa et al., 2019).

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives is characterized by single-crystal X-ray diffraction, revealing nonplanar molecules existing in specific forms, with intermolecular hydrogen bonding forming distinct ring systems. The molecular structure is further explored through DFT studies, comparing theoretical and crystallographic data to understand conformational behaviors (Huang et al., 2021).

Chemical Reactions and Properties

Benzohydrazide derivatives undergo various chemical reactions, including with nucleophiles to afford substitution products, and reactions with active methylene compounds to yield pyrazole derivatives. The reaction specificity and product formation are influenced by the starting materials and conditions employed (Hassaneen et al., 1991).

Physical Properties Analysis

The physical properties of benzohydrazide derivatives, including solubility, melting point, and crystallinity, can be derived from the synthesis and structural characterization data. These properties are crucial for understanding the material's behavior in different environments and applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are determined through a combination of experimental and theoretical studies. DFT calculations provide insights into the electronic structure, molecular electrostatic potential, and frontier molecular orbitals, revealing information on the compound's chemical behavior and reactivity (Huang et al., 2021).

Scientific Research Applications

Synthesis and Chemical Properties

Benzohydrazides, including compounds similar to 3-fluoro-N'-{[5-(4-iodophenyl)-2-furyl]methylene}benzohydrazide, have been synthesized through various methods, indicating their potential for chemical modification and application in the synthesis of more complex molecules. For example, the microwave-induced synthesis of fluorobenzamides, which shares structural similarities with the compound , suggests its utility in developing antimicrobial analogs (Desai et al., 2013).

Biological Activities

  • Antimicrobial Activity : Several benzohydrazide derivatives have demonstrated promising antimicrobial properties. For instance, new 5-arylidene derivatives bearing a fluorine atom have shown significant activity against various bacterial and fungal strains (Desai et al., 2013). This suggests that 3-fluoro-N'-{[5-(4-iodophenyl)-2-furyl]methylene}benzohydrazide could also exhibit antimicrobial properties due to the presence of fluorine and its structural framework.

  • Anticancer Activity : The synthesis and characterization of benzohydrazides and their metal complexes have been explored for their in vitro cytotoxic activity against cancer cells, indicating potential applications in cancer research (Asegbeloyin et al., 2014). The structural similarities suggest that 3-fluoro-N'-{[5-(4-iodophenyl)-2-furyl]methylene}benzohydrazide might also possess anticancer activities.

  • Anticonvulsant Activity : Research on N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives containing fluoro substituents has shown anticonvulsant activity in preclinical models. This implies that fluorinated benzohydrazides could potentially be explored for their anticonvulsant effects, highlighting another possible application area for the compound of interest (Obniska et al., 2006).

properties

IUPAC Name

3-fluoro-N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FIN2O2/c19-14-3-1-2-13(10-14)18(23)22-21-11-16-8-9-17(24-16)12-4-6-15(20)7-5-12/h1-11H,(H,22,23)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQJJLYOWOCQBX-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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